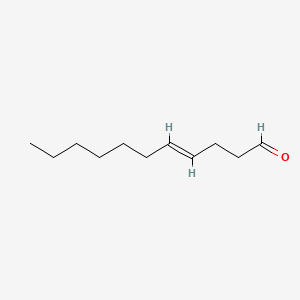

(E)-4-Undecenal

Descripción

Contextualization of Undecenal Isomers in Natural Chemical Systems

Undecenal isomers, including (E)-4-Undecenal and (Z)-4-Undecenal, are found in natural chemical systems and function as semiochemicals. (Z)-4-Undecenal, for example, has been identified as a female-specific volatile pheromone in the fruit fly Drosophila melanogaster. diva-portal.orgbiorxiv.orgnih.gov This isomer is synthesized from the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene. biorxiv.org While research has extensively documented the role of the (Z) isomer in Drosophila communication, the (E) isomer, this compound, also exists in nature and is being explored for its potential biological activities. Both (Z)-4-undecenal and this compound have been synthesized for research purposes. biorxiv.orgbiorxiv.org

Significance of Semiochemicals in Interspecific and Intraspecific Interactions

Semiochemicals are chemical signals that mediate interactions between organisms. They are broadly classified into two main groups: pheromones, which facilitate communication between individuals of the same species (intraspecific), and allelochemicals, which mediate interactions between individuals of different species (interspecific). eolss.netentomologyjournals.com

Aliphatic aldehydes, including undecenal isomers, function as semiochemicals in various contexts. For instance, (Z)-4-undecenal acts as a sex pheromone in Drosophila melanogaster, eliciting flight attraction in both sexes and enhancing courtship behavior in males. diva-portal.orgbiorxiv.org This intraspecific communication is crucial for mate finding and reproduction. biorxiv.org

Beyond intraspecific roles, semiochemicals can also mediate interspecific interactions. Allelochemicals are further categorized into allomones (beneficial to the emitter), kairomones (beneficial to the receiver), and synomones (beneficial to both). eolss.net The same molecule can sometimes act as a pheromone for one species and an allelochemical for another. entomologyjournals.com For example, the Drosophila melanogaster pheromone (Z)-4-undecenal has been shown to influence the oviposition behavior of the spotted-wing drosophila Drosophila suzukii, an interspecific effect where the presence of the D. melanogaster pheromone reduces egg-laying by D. suzukii. diva-portal.orgsenasica.gob.mx This suggests a role for (Z)-4-undecenal in resource partitioning between the two species. diva-portal.org

The use of semiochemicals like aliphatic aldehydes is increasingly explored in integrated pest management (IPM) strategies as an environmentally friendly alternative or complement to conventional insecticides. plantprotection.pl Their species-specific nature reduces the risk to non-target organisms and the development of resistance.

Current Academic Research Trends on Aliphatic Aldehydes in Biological Systems

Current academic research on aliphatic aldehydes in biological systems focuses on several key areas:

Identification and Characterization: Ongoing research continues to identify novel aliphatic aldehydes in various organisms and characterize their structures and biological activities. This includes investigating their presence in plant volatiles, insect secretions, and even human breath. unibas.itmdpi.comresearchgate.netacs.org

Role in Chemical Communication: A significant trend involves elucidating the specific roles of aliphatic aldehydes as pheromones and allelochemicals in mediating complex ecological interactions, such as host location, mate finding, and interspecies competition. diva-portal.orgentomologyjournals.complantprotection.plresearchgate.net Studies utilize techniques like gas chromatography-electroantennographic detection (GC-EAD) and behavioral assays to understand how organisms detect and respond to these compounds. biorxiv.orgresearchgate.netmdpi.com

Biosynthesis and Metabolism: Researchers are investigating the biosynthetic pathways leading to the production of aliphatic aldehydes in biological systems. For instance, studies in Drosophila have shown that undecenal isomers can be oxidation products of cuticular dienes. biorxiv.orgsenasica.gob.mx

Microbial Production: Advances are being made in engineering microbes for the biosynthesis of aliphatic aldehydes, offering potential sustainable production methods for these compounds for various applications, including flavors and fragrances. mdpi.comsciepublish.com

Biological and Physiological Effects: Research extends to understanding the physiological effects of aliphatic aldehydes on receiving organisms, including their interaction with olfactory receptors and downstream neural processing. diva-portal.orgnih.govmdpi.com Studies have identified specific olfactory receptors tuned to certain aliphatic aldehydes, highlighting the molecular basis of their detection. diva-portal.orgnih.govmdpi.com

While research on aliphatic aldehydes encompasses various chain lengths and saturation levels, undecenal isomers like this compound remain subjects of interest due to their documented presence in biological systems and potential roles in chemical communication and other biological processes.

Structure

3D Structure

Propiedades

Número CAS |

68820-35-9 |

|---|---|

Fórmula molecular |

C11H20O |

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

(E)-undec-4-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3/b8-7+ |

Clave InChI |

QGNDNDFXCNBMKI-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCC=O |

SMILES isomérico |

CCCCCC/C=C/CCC=O |

SMILES canónico |

CCCCCCC=CCCC=O |

Apariencia |

Solid powder |

Densidad |

0.829-0.857 (20°) |

Descripción física |

Clear colorless liquid; Fatty aldehydic aroma |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble in water, Soluble in organic solvents Soluble (in ethanol) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(E)-4-Undecenal |

Origen del producto |

United States |

Chemical Ecology and Olfactory Perception of E 4 Undecenal

Role as an Insect Pheromone and Species-Specific Communication Signal

(E)-4-Undecenal, along with its isomer (Z)-4-undecenal, has been identified as a volatile compound involved in insect communication. nih.govbiorxiv.orgbiorxiv.orgpherobase.com While (Z)-4-undecenal has been more extensively studied as a female-produced pheromone in Drosophila melanogaster, research also considers the role and perception of this compound. nih.govbiorxiv.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.orgdiva-portal.org These compounds contribute to species-specific signaling. nih.govbiorxiv.orgpherobase.comnih.govresearchgate.netnih.govpherobase.com

Mediation of Flight Attraction and Orientation Behaviors

In Drosophila melanogaster, the female-produced pheromone (Z)-4-undecenal has been shown to elicit upwind flight attraction in both sexes. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net While the role of this compound specifically in flight attraction is less documented compared to the Z isomer, studies investigating olfactory receptors have included this compound as a ligand, suggesting its potential involvement or perception in the context of navigating towards a source. researchgate.netbiorxiv.orgbiorxiv.org The perception of these volatile compounds allows insects to orient themselves towards mates or resources from a distance. nih.govbiorxiv.orgresearchgate.netfrontiersin.org

Elicitation of Courtship and Reproductive Behaviors

In Drosophila melanogaster, (Z)-4-undecenal elicits courtship behavior in experienced males. nih.govresearchgate.netresearchgate.net This highlights the role of this class of compounds in mediating reproductive interactions. Although this compound was tested in some studies, it did not elicit a significant courtship response in experienced D. melanogaster males, suggesting a behavioral specificity related to the double bond configuration. researchgate.net

Mechanisms of Reproductive Isolation (e.g., Drosophila species complex)

Chemical signals, including pheromones, play a crucial role in maintaining reproductive isolation between closely related species. nih.govnih.govresearchgate.netnih.govfrontiersin.org In the Drosophila species complex, particularly between D. melanogaster and D. simulans, differences in pheromone production and perception contribute to premating isolation. nih.govbiorxiv.orgresearchgate.netnih.govfrontiersin.org For instance, D. simulans, a close relative of D. melanogaster that shares food resources, does not respond to (Z)-4-undecenal. nih.govresearchgate.net The biosynthetic precursor of (Z)-4-undecenal in D. melanogaster is the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene, which is known to contribute to reproductive isolation between the two species during courtship. nih.govbiorxiv.orgresearchgate.netfrontiersin.org While the direct involvement of this compound in reproductive isolation mechanisms is not as prominently featured as the Z isomer, the differential perception of undecenal isomers by olfactory receptors could contribute to species-specific recognition and isolation. nih.govbiorxiv.orgresearchgate.net

Olfactory Receptor Systems and Ligand Interactions

The perception of this compound and related compounds is mediated by specific olfactory receptor systems in insects. Research has focused on identifying and characterizing the receptors responsible for detecting these semiochemicals.

Deorphanization and Functional Characterization of Odorant Receptors (e.g., Drosophila Or69aA/B, Synanthedon myophaeformis SmyoORs, Cydia pomonella CpomOR22)

Studies have deorphanized and functionally characterized odorant receptors that respond to undecenal isomers. In Drosophila melanogaster, two isoforms of the olfactory receptor Or69a, namely Or69aA and Or69aB, are co-expressed in the same olfactory sensory neurons. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Or69aB is tuned to the female pheromone (Z)-4-undecenal, while Or69aA is primarily a ligand for the food odorant (R)-linalool. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net Although this compound was tested, it did not elicit the same behavioral response as the Z isomer, despite being perceived via the Or69aB variant. researchgate.netbiorxiv.orgbiorxiv.org

In the red-belted clearwing moth, Synanthedon myophaeformis, functional characterization of odorant receptors has identified SmyoOR3.4 and SmyoOR22.4 as responsive to certain ligands. slu.semdpi.commdpi.comsciprofiles.com While (Z)-6-undecenal was identified as an active ligand for SmyoOR3.4, the responsiveness to this compound specifically was not detailed in the provided search results. slu.semdpi.commdpi.comsciprofiles.com

In the codling moth, Cydia pomonella, the female-biased odorant receptor CpomOR22 has been functionally characterized using transgenic Drosophila melanogaster and Xenopus oocytes. dntb.gov.uaresearchgate.netnih.govresearchgate.net CpomOR22 responds to a range of saturated and unsaturated aldehydes, including (Z)-4-undecenal and (Z)-6-undecenal, as well as lactones and carboxylic acids found in apple headspace extracts. dntb.gov.uaresearchgate.netnih.govresearchgate.net This indicates that receptors like CpomOR22 can be broadly tuned to ecologically relevant volatile compounds, including undecenal isomers.

Structure-Activity Relationship Studies of Undecenal Isomers on Olfactory Receptors

Research into the structure-activity relationships of undecenal isomers on olfactory receptors highlights the importance of the double bond position and configuration for receptor activation and subsequent behavioral responses. While (Z)-4-undecenal is a key ligand for Drosophila Or69aB and elicits specific behaviors like courtship, the (E) isomer, this compound, despite being perceived by Or69aB, does not elicit the same courtship response. researchgate.net This suggests that subtle differences in the spatial structure of the molecule due to the double bond configuration can lead to differential activation of neural pathways and distinct behavioral outcomes. Studies on receptors like CpomOR22, which respond to multiple aldehydes including undecenal isomers, further contribute to understanding how variations in chain length and double bond position influence receptor binding and activation profiles. dntb.gov.uaresearchgate.netnih.govresearchgate.net

Table: Olfactory Receptor Responses to Undecenal Isomers

| Insect Species | Odorant Receptor | Key Undecenal Ligand(s) | Behavioral Outcome | Related Ligands Tested (Examples) |

| Drosophila melanogaster | Or69aB | (Z)-4-Undecenal | Flight attraction, Courtship (experienced males) | This compound, (R)-Linalool |

| Cydia pomonella | CpomOR22 | (Z)-4-Undecenal, (Z)-6-Undecenal | Implied role in female chemosensation to apple volatiles | Other saturated/unsaturated aldehydes, Lactones, Carboxylic acids |

| Synanthedon myophaeformis | SmyoOR3.4 | (Z)-6-Undecenal | Implied role in response to semiochemicals | Pear ester, Methyl ester |

Dual-Specificity Olfactory Channels Integrating Sex and Food Odorants

Insects often encounter complex mixtures of odorants in their environment, including cues related to potential mates and food sources. Some olfactory channels exhibit dual specificity, responding to odorants associated with both sex and food. This integration allows for complex behavioral responses that depend on the context and the relative concentrations of different cues. Research suggests that certain olfactory sensory neurons (OSNs) can be activated by both pheromones (sex odorants) and general odorants (including those related to food), potentially involving compounds like this compound. For example, studies in Drosophila have investigated OSNs that respond to pheromones alongside other volatile compounds, highlighting the potential for integration of different types of olfactory information. biorxiv.orgbiorxiv.org While direct evidence specifically detailing this compound's involvement in dual-specificity channels integrating both sex and food odorants in a single OSN is still an active area of research, the principle of OSNs responding to multiple classes of odorants is established in insect olfaction.

Neurophysiological Responses and Central Olfactory Processing

The perception of this compound, like other odorants, involves a cascade of neurophysiological events, starting from the olfactory sensory neurons on the antennae and leading to processing in the central nervous system, specifically the antennal lobe.

Single Sensillum Recording (SSR) and Electrophysiological Analysis of Olfactory Sensory Neurons

Single sensillum recording (SSR) is a technique used to measure the electrical activity of individual olfactory sensory neurons housed within a single chemosensory hair (sensillum) on the insect antenna. This method allows researchers to determine the sensitivity and specificity of OSNs to various odorants. Electrophysiological analyses, including SSR, have been employed to study insect responses to aldehydes, a chemical class that includes this compound. biorxiv.org Studies using SSR have shown that specific OSNs exhibit distinct firing patterns and frequencies in response to different odorants, providing insights into how the olfactory system encodes chemical information. biorxiv.orgbiorxiv.org While specific SSR data for this compound across a wide range of insect species might be distributed across various studies, the technique is fundamental to understanding how individual OSNs respond to this compound. For instance, research on Drosophila has utilized electrophysiology to assess OSN responses to various aldehydes, including those structurally similar to this compound, demonstrating the capability of this method to characterize neuronal activity. biorxiv.orgbiorxiv.org

Glomerular Activation Patterns in the Antennal Lobe

Olfactory sensory neurons project their axons to the antennal lobe, the primary olfactory processing center in insects, where they synapse with projection neurons and local interneurons within characteristic structures called glomeruli. Each glomerulus typically receives input from OSNs expressing the same olfactory receptor type. The pattern of activated glomeruli in the antennal lobe creates a spatial map representing the olfactory stimulus. Functional imaging techniques, such as calcium imaging, can be used to visualize glomerular activity patterns in response to odorants. Research indicates that different odorants evoke distinct patterns of glomerular activation, forming the basis for odor discrimination. While specific detailed maps of glomerular activation by this compound across numerous species may require collation from diverse studies, the principle that this compound would elicit a specific and reproducible pattern of glomerular activity in a given insect species, distinct from other odorants, is consistent with the known organization of the insect olfactory system.

Mechanisms of Olfactory Sensitivity Modulation and Adaptation in Insect Olfaction

Insect olfactory sensitivity is not static; it can be modulated by various internal and external factors, and the olfactory system can adapt to prolonged odorant exposure. Sensitivity modulation allows insects to adjust their perception based on physiological state, environmental conditions, or prior olfactory experience. Mechanisms of modulation can include changes in olfactory receptor expression levels, alterations in the sensitivity of signal transduction pathways, or modulation of neuronal excitability. Olfactory adaptation is a decrease in the response of the olfactory system to a continuous or repeated stimulus. This process is crucial for preventing saturation of the system and for detecting changes in odorant concentration or the presence of new odorants in a complex background. Adaptation can occur at multiple levels, including within the OSNs themselves (peripheral adaptation) and in the central olfactory processing centers (central adaptation). While specific studies detailing the precise mechanisms of sensitivity modulation and adaptation specifically to this compound in various insects might be found within specialized literature, the general principles of olfactory sensitivity modulation and adaptation are well-established in insect olfaction and would apply to the perception of this compound. These mechanisms ensure that insects can effectively detect and respond to this compound in a dynamic chemical environment.

Table 1: Examples of Neurophysiological Techniques Used in Studying Olfactory Responses

| Technique | Description | Application to this compound Research (General) |

| Single Sensillum Recording (SSR) | Measures electrical activity of individual olfactory sensory neurons. | Characterizing the response profiles of OSNs to this compound. |

| Electrophysiogram (EAG) | Measures the overall electrical response of the insect antenna to odorants. | Assessing the general sensitivity of the antenna to this compound. |

| Calcium Imaging | Visualizes neuronal activity by detecting changes in intracellular calcium. | Mapping glomerular activation patterns in the antennal lobe. |

Biosynthesis and Metabolic Pathways of E 4 Undecenal

Identification of Biosynthetic Precursors

The investigation into the origins of (E)-4-Undecenal points primarily towards pathways involving longer-chain hydrocarbons and fatty acids.

Oxidative Cleavage of Cuticular Hydrocarbons (e.g., (Z,Z)-7,11-Heptacosadiene)

One proposed pathway for the biosynthesis of certain aldehydes, including those potentially related to this compound, involves the oxidative cleavage of longer-chain cuticular hydrocarbons (CHCs). CHCs are ubiquitous in nature, serving functions like waterproofing and acting as contact pheromones in insects. nih.govnih.govresearchgate.net These hydrocarbons are derived from fatty acid biosynthesis pathways. nih.gov Studies in Drosophila melanogaster have identified CHCs such as (Z,Z)-7,11-heptacosadiene (C27 diene) as significant components of the cuticular profile, particularly in females, and their biosynthesis is linked to the elongation and desaturation of fatty acids. nih.govbiorxiv.orgnih.gov

While the direct oxidative cleavage of (Z,Z)-7,11-heptacosadiene to produce this compound (an 11-carbon aldehyde) would imply a significant chain shortening and specific double bond rearrangement or formation, research on hydrocarbon biosynthesis in organisms like Drosophila primarily focuses on the elongation and desaturation of fatty acids to produce the longer-chain hydrocarbons themselves. nih.govbiorxiv.orgnih.gov The terminal step in hydrocarbon biosynthesis from fatty acids often involves the conversion of a fatty-acyl-CoA ester to the corresponding aldehyde, followed by the removal of the aldehyde carbon to form the hydrocarbon. nih.gov This latter reaction is catalyzed by aldehyde decarbonylases. nih.gov

However, some studies suggest alternative enzymatic activities. For instance, certain nonheme oxidases in Pseudomonas can convert medium-chain fatty acids into terminal olefins through an oxygen-activating, nonheme iron-dependent mechanism involving β-hydrogen abstraction. nih.gov Although this relates to alkene formation, it highlights the diversity of oxidative mechanisms acting on fatty acid derivatives. The precise enzymatic mechanism for the oxidative cleavage of a long-chain diene like (Z,Z)-7,11-heptacosadiene to yield a shorter aldehyde like this compound requires further specific investigation.

Exploration of Fatty Acid Derived Pathways

Fatty acid biosynthesis is a fundamental metabolic process that produces the precursors for a wide range of lipids and hydrocarbons. libretexts.orgimperial.ac.ukbyjus.com This pathway involves the iterative addition of two-carbon units, derived from malonyl-CoA, to a growing acyl chain. libretexts.orgbyjus.com The initial and controlling step in fatty acid biosynthesis is the production of malonyl-CoA from acetyl-CoA, catalyzed by acetyl-CoA carboxylase. byjus.com

Fatty acids or their activated forms (e.g., fatty acyl-CoA esters) serve as direct or indirect precursors for various aldehydes. For example, the biosynthesis of long-chain aliphatic hydrocarbons in nature is derived from fatty acids. nih.gov The pathway involves the conversion of fatty-acyl-CoA esters to aldehydes, which are then decarbonylated to form hydrocarbons. nih.gov

Furthermore, some enzymatic systems are known to convert fatty acids directly into aldehydes. For instance, α-dioxygenases (α-DOX) can catalyze the conversion of fatty acids to short- to medium-chained aldehydes, requiring oxygen as a co-substrate. nih.govresearchgate.net Carboxylic acid reductases (CARs) are also capable of reducing carboxylic acids to their corresponding aldehydes, although this process typically requires NADPH and ATP. nih.govresearchgate.net While these enzymes demonstrate the potential for fatty acid-to-aldehyde conversion, the specific pathway leading to this compound from a fatty acid precursor would involve chain shortening and the introduction or specific positioning of a double bond at the C4 position with E-stereochemistry.

Research into insect pheromone biosynthesis, which often involves fatty acid modifications, has identified various enzymes like desaturases, chain-shortening enzymes, reductases, and oxidases that contribute to the diversity of pheromone structures, including aldehydes. pnas.org The specific fatty acid precursor and the sequence of enzymatic steps leading to this compound from a fatty acid require dedicated studies to be fully elucidated.

Enzymatic Mechanisms and Catalytic Intermediates in Aldehyde Biosynthesis

The enzymatic formation of aldehydes from fatty acid derivatives or hydrocarbons involves diverse catalytic mechanisms. As mentioned, aldehyde deformylases catalyze the removal of the aldehyde carbon from fatty aldehydes to produce alkanes or alkenes. nih.gov In cyanobacteria, this is carried out by an aldehyde deformylating oxygenase (cADO), a non-heme di-iron enzyme that converts the aldehyde carbon to formate. nih.gov The mechanism is thought to involve a radical intermediate. nih.gov In insects, a P450 enzyme, CYP4G1, acts as an oxidative decarbonylase, releasing the aldehyde carbon as CO2. nih.gov

Other enzymes directly involved in aldehyde biosynthesis include α-dioxygenases and carboxylic acid reductases. α-Dioxygenases catalyze the α-oxidation of fatty acids, requiring molecular oxygen. nih.gov This reaction is naturally linked to further oxidation of the aldehyde to the corresponding fatty acid by an aldehyde dehydrogenase, forming a cycle. nih.gov Carboxylic acid reductases, on the other hand, reduce carboxylic acids to aldehydes using NADPH and ATP. nih.govresearchgate.net

The catalytic intermediates in these reactions vary depending on the enzyme. For instance, the aldehyde deformylation catalyzed by P450 aromatase, involved in estrogen biosynthesis, is believed to involve an iron(III)-peroxo heme complex intermediate that reacts with the substrate aldehyde group. manchester.ac.uk This forms a peroxo-hemiacetal intermediate, and homolytic cleavage of a C-C bond leads to the expulsion of formaldehyde. manchester.ac.uk While this describes aldehyde deformylation, it illustrates the complexity of intermediates in enzymatic reactions involving aldehydes or their precursors.

Understanding the specific enzymatic mechanisms and catalytic intermediates involved in the formation of the E double bond at the C4 position and the eleven-carbon chain length of this compound is crucial for a complete picture of its biosynthesis. This would likely involve desaturase and potentially chain-shortening or cleavage enzyme activities with specific substrate recognition and stereochemical control.

Genetic and Transcriptomic Studies of Biosynthetic Gene Expression

Genetic and transcriptomic studies are powerful tools for identifying the genes encoding the enzymes involved in biosynthetic pathways and understanding their regulation. By analyzing gene expression profiles in organisms or tissues that produce this compound, researchers can pinpoint candidate genes involved in its biosynthesis.

Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or tissue under specific conditions. nih.govnih.govmdpi.com Differential gene expression analysis can reveal genes that are upregulated or downregulated during periods of active this compound production, suggesting their involvement in the pathway. nih.govmdpi.com

In the context of insect cuticular hydrocarbon and pheromone biosynthesis, transcriptomic studies of pheromone glands or oenocytes (specialized cells involved in hydrocarbon production) have been used to identify candidate genes encoding enzymes like desaturases, elongases, reductases, and oxidases. biorxiv.orgresearchgate.net For example, transcriptomic analysis in Drosophila has helped identify enzymes involved in the biosynthesis of CHCs, including dienes. nih.govbiorxiv.org

Genomic studies, including genome-wide association studies (GWAS) and the analysis of gene families, can provide insights into the genetic basis of biosynthetic capabilities. nih.govnih.govmdpi.com Identifying gene clusters or specific genetic variations associated with the presence or abundance of this compound can point to the responsible biosynthetic genes. mdpi.com

Integrating genomic and transcriptomic data allows for a more comprehensive understanding of the regulatory networks controlling the expression of biosynthetic genes. nih.govnih.gov This can involve identifying transcription factors or other regulatory elements that influence the activity of the pathway. biorxiv.orgfrontiersin.org

Advanced Synthetic Methodologies for E 4 Undecenal and Its Stereoisomers

Stereoselective Synthesis Strategies

Stereoselective synthesis aims to produce a desired stereoisomer with preference over others. For (E)-4-Undecenal, this primarily involves controlling the E/Z geometry of the C4-C5 double bond and, in the case of related chiral compounds, the absolute or relative configuration of stereogenic centers.

Control of Double Bond Geometry (E/Z Isomerism)

Controlling the E/Z isomerism of the double bond in the synthesis of α,β-unsaturated aldehydes or similar structures is a critical aspect of stereoselective synthesis. While specific examples for this compound are not extensively detailed in the provided snippets, related methodologies for controlling double bond geometry in olefin synthesis are relevant. For instance, the Wittig reaction is a classic method for olefin formation, and its modifications can influence E/Z selectivity. Some approaches to stereoselective olefin synthesis involve the use of specific reagents or controlled reaction conditions to favor one isomer over the other. For example, the synthesis of (Z)-4-undecenoic acid, a precursor to (Z)-4-undecenal, has been achieved with 80% stereoisomeric purity using a modified method. biorxiv.org The stereoisomeric purity was monitored using techniques like NMR and GC-FID. biorxiv.org In other contexts, stereocontrolled synthesis of trisubstituted Z-allylic esters has been achieved using the Wittig-Schlosser reaction, demonstrating high stereoselectivity for the Z-isomer. organic-chemistry.org

Data Table: Monitoring Stereoisomeric Purity

| Method | Analyte | Stereoisomeric Purity Achieved |

| NMR | (Z)-4-Undecenoic acid | 80% Z-isomer biorxiv.org |

| GC-FID | (Z)-4-Undecenoic acid | 80% Z-isomer biorxiv.org |

Asymmetric Induction and Chirality in Undecenal Synthesis

Asymmetric induction involves the creation of a new stereogenic center with a preference for one configuration. While this compound itself does not possess a chiral center, the synthesis of chiral molecules containing the undecenal scaffold or related structures often employs asymmetric synthesis strategies. Techniques for asymmetric synthesis include using chiral starting materials (chiral pool), resolution of enantiomers, employing chiral auxiliaries, or utilizing enantioselective catalysts or reagents. ethz.chuvic.cayoutube.com

For example, asymmetric aldol (B89426) reactions catalyzed by L-proline have been used in the synthesis of chiral lactones from undecanal (B90771) and cyclopentanone, which are intermediates in the synthesis of (+)-disparlure, a related insect pheromone. researchgate.netresearchgate.net Chiral sulfoxides have also been employed as chiral inducers in asymmetric synthesis, including in the synthesis of (+)-disparlure from undecanal. medcraveonline.com The sulfinyl group can direct the stereochemistry of subsequent transformations. medcraveonline.com Enantioselective synthesis can also be achieved using chiral reagents or catalysts that interact with prochiral molecules to form energetically different transition states, leading to unequal amounts of enantiomeric products. uvic.cayoutube.com

Research Findings on Asymmetric Induction:

L-proline catalyzed asymmetric aldol reaction of undecanal used in the synthesis of chiral lactones. researchgate.netresearchgate.net

Chiral sulfoxides acting as chiral inducers in reactions involving undecanal. medcraveonline.com

Convergent and Divergent Synthetic Routes to Undecenal Scaffolds

Convergent synthesis has been applied in the formal synthesis of complex natural products like malhamensilipin A, where a convergent route from (E)-2-undecenal was utilized. rsc.org This involved coupling of fragments at a later stage of the synthesis. rsc.org

Divergent synthesis, while not explicitly detailed for this compound itself in the provided text, is a strategy used to access diverse structures from a common intermediate. An example of diastereodivergent synthesis has been reported for the synthesis of 4-oxocyclohexanecarbaldehydes using modularly designed organocatalysts, where switching conditions allowed access to different diastereomers. rsc.org

Data Table: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Applications related to Undecenal Scaffold |

| Convergent | Coupling of independently synthesized fragments at a later stage. ethz.chwikipedia.org | Improved overall yield for complex molecules. wikipedia.org | Formal synthesis of malhamensilipin A from (E)-2-undecenal. rsc.org |

| Divergent | Starting from a common precursor to access multiple target molecules. | Efficient access to a library of compounds. | Diastereodivergent synthesis of related aldehydes using organocatalysis. rsc.org |

Novel Catalytic Systems for Olefin Formation and Functionalization

Catalytic systems play a crucial role in modern organic synthesis, enabling efficient and selective transformations. For the synthesis and functionalization of undecenal scaffolds, novel catalysts are being developed to improve yields, selectivity, and sustainability.

Transition metal complexes, such as rhodium or cobalt, are commonly used as catalysts in reactions involving olefins and the formation of aldehydes, such as in hydroformylation (oxo synthesis). mt.com This process adds carbon monoxide and hydrogen to unsaturated compounds. mt.com While hydroformylation typically produces aldehydes, the position and geometry of the resulting double bond depend on the starting olefin.

Catalytic reductive amination of aldehydes, including undecanal, has been studied using rhodium catalysts in aqueous microemulsion systems. mdpi.comresearchgate.netresearchgate.net This process involves the formation of an imine or enamine intermediate followed by hydrogenation to the amine. researchgate.net The use of carbon monoxide can suppress the formation of alcohol by-products in these reactions. mdpi.com

Novel catalytic systems are also being explored for olefin metathesis reactions, such as cross-metathesis, which can be used to form new carbon-carbon double bonds with controlled geometry. pnas.org Ruthenium-catalyzed olefin metathesis is a powerful tool in organic chemistry. pnas.org

Other catalytic approaches relevant to unsaturated aldehydes include base-catalyzed cross-aldol condensation, which has been used to synthesize a furanic monomer from 10-undecenal (B94395). acs.org

Research Findings on Catalytic Systems:

Rhodium/SulfoXantphos catalyst system used in the reductive amination of undecanal. mdpi.comresearchgate.netresearchgate.net

Carbon monoxide's effect on suppressing alcohol by-product formation in reductive amination. mdpi.com

Base-catalyzed cross-aldol condensation of 10-undecenal. acs.org

Exploration of ruthenium-catalyzed olefin metathesis for carbon-carbon double bond formation. pnas.org

Analytical Techniques for the Characterization and Quantification of E 4 Undecenal

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It combines the separation power of GC with the identification capabilities of mass spectrometry.

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique frequently coupled with GC-MS for the analysis of volatile profiles. This method involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber. The fiber is then inserted into the GC injector, where the adsorbed analytes are thermally desorbed and transferred onto the GC column for separation. This approach is particularly useful for analyzing volatile compounds like (E)-4-Undecenal in various matrices without extensive sample cleanup. While specific studies detailing HS-SPME-GC/MS for this compound were not extensively found in the provided snippets, the general methodology of GC-MS for volatile analysis is well-established and applicable nih.govresearchgate.net. GC-MS analysis typically involves separating compounds on a chromatographic column, such as an HP-5MS Ultra Inert column, using a programmed oven temperature gradient nih.gov. The separated compounds are then detected and identified by a mass spectrometer based on their mass-to-charge ratio (m/z) fragmentation patterns nih.gov.

Quantitative analysis of this compound in complex mixtures using GC-MS can be achieved through various methods, including external calibration or internal standardization. By comparing the peak area or height of this compound in a sample chromatogram to calibration standards, its concentration can be determined. Relative abundance can be assessed by comparing the peak area of this compound to the total peak area of all detected compounds or to the peak area of a specific internal standard. Studies utilizing GC-MS for the analysis of volatile compounds in complex biological samples, such as grape berries, demonstrate the capability of this technique for both qualitative and quantitative analysis of volatile profiles nih.govresearchgate.net. GC-MS analysis has been used to identify and quantify compounds, and statistical methods like ANOVA and Tukey's HSD test are applied to determine significant differences in compound abundance across different conditions nih.govresearchgate.net.

Some GC-MS data for this compound is available, including its NIST number (69710) and characteristic m/z peaks (Top Peak: 41, 2nd Highest: 84, 3rd Highest: 55) nih.gov. This information is valuable for identification purposes when analyzing samples.

Headspace Solid-Phase Microextraction (HS-SPME-GC/MS) for Volatile Profiling

Coupled Gas Chromatography-Electrophysiological Detection Systems

Coupling GC with electrophysiological detection systems allows for the identification of compounds that elicit a response from a biological olfactory system, such as insect antennae. This is particularly relevant when studying behaviorally active compounds like pheromones or attractants.

Gas Chromatography-Coupled Single Sensillum Recording (GC-SSR) is a powerful technique used in chemical ecology for bioactivity-guided fractionation. In this method, the effluent from a GC column is split, with one portion going to a standard detector (e.g., FID or MS) and the other directed over an olfactory sensillum of an insect. The electrical responses of the single olfactory receptor neuron within the sensillum are recorded simultaneously with the chromatographic data. This allows for the direct correlation of a specific chemical compound eluting from the GC with a neuronal response. This technique has been applied in studies investigating insect pheromones and olfactory cues, including research involving this compound and its isomer (Z)-4-undecenal in the context of Drosophila biorxiv.orgbiorxiv.org. GC effluent can be split between a flame ionization detector and an antenna for simultaneous chemical analysis and electrophysiological recording biorxiv.org.

Gas Chromatography-Coupled Single Sensillum Recording (GC-SSR) for Bioactivity-Guided Fractionation

Advanced Spectroscopic and Chromatographic Techniques for Purity and Isomeric Assessment

Ensuring the purity and determining the isomeric composition of this compound are critical for accurate research and applications, especially considering the potential for the presence of its geometric isomer, (Z)-4-Undecenal.

While the provided search results did not detail specific advanced spectroscopic or chromatographic techniques applied solely to the purity and isomeric assessment of this compound, general methods applicable to unsaturated aldehydes include high-resolution GC, potentially with specialized columns designed for isomer separation. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR and 13C NMR) can provide detailed structural information, including the confirmation of double bond configuration (E vs. Z). Infrared (IR) spectroscopy can identify key functional groups. High-Performance Liquid Chromatography (HPLC), particularly with specific detectors or chiral stationary phases if enantiomers were a concern (though this compound has no chiral center), could also be employed for purity assessment. Mass spectrometry, while excellent for identification and quantification, may require high-resolution techniques (HRMS) to distinguish isomers if their fragmentation patterns are very similar. The synthesis of this compound and (Z)-4-undecenal often involves methods that can result in mixtures of isomers, and analytical techniques are necessary to assess the isomeric purity of the synthesized products biorxiv.org.

This compound is a naturally occurring unsaturated aldehyde that has garnered significant attention in chemical ecology and applied research, particularly concerning insect communication and behavior. Its identification as a key semiochemical in various insect species, notably tephritid fruit flies, has opened avenues for its application in pest management strategies and contributed to a deeper understanding of evolutionary processes driven by chemical signaling.

Ecological and Applied Research Implications of E 4 Undecenal

Potential in Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) programs aim to control pests through a combination of methods that minimize risks to human health and the environment. Chemical ecology plays a crucial role in IPM by identifying natural attractants and disruptors of pest behavior. (E)-4-Undecenal's function as an attractant for several economically important insect pests makes it a valuable tool in developing targeted control strategies.

Development of Attract-and-Kill Technologies

Attract-and-kill is an IPM technique that involves luring pests to a specific location where they are subsequently eliminated, often through contact with an insecticide or other lethal agent. This compound has been investigated for its potential in such technologies due to its demonstrated attractiveness to certain pest species, particularly fruit flies in the genera Bactrocera and Ceratitis. By incorporating this compound into lures or baits combined with an insecticide, it is possible to selectively target and reduce populations of these pests, minimizing the need for broad-spectrum pesticide applications. This targeted approach can enhance the efficiency of pest control while reducing environmental impact.

Formulation of Monitoring and Trapping Systems

Effective pest management relies on accurate monitoring of pest populations to determine their presence, density, and distribution. This compound is actively used as a key component in lures for monitoring and trapping systems designed for various tephritid fruit flies. Traps baited with this compound are employed to capture individuals, providing data essential for making informed decisions regarding the necessity and timing of control measures. These trapping systems serve as an early warning system for new infestations and help assess the effectiveness of ongoing control programs, forming a critical part of IPM strategies for fruit fly management globally.

Contributions to Understanding Evolutionary Chemical Ecology

The study of this compound as a semiochemical has provided significant contributions to the field of evolutionary chemical ecology, offering insights into how chemical signals evolve and influence biological processes like speciation and mate choice.

Pheromone Evolution and Speciation Dynamics

This compound is recognized as a component of the sex pheromone in several species of tephritid fruit flies. Variations in the composition and relative amounts of pheromone components, including this compound, can act as pre-zygotic reproductive barriers between closely related species or populations. Differences in the production or perception of specific pheromone blends can lead to assortative mating, where individuals preferentially mate with others using a similar chemical signal. This process can restrict gene flow between populations, contributing to the divergence and eventual speciation of insect groups. Research on the genetic and environmental factors influencing this compound production and response helps unravel the complex dynamics of how chemical communication systems evolve and drive the formation of new species.

Interplay of Natural and Sexual Selection in Chemical Signaling

The evolution of chemical signaling systems, such as those involving pheromones like this compound, is shaped by both natural and sexual selection. Sexual selection, particularly through mate choice, is a strong driver for the evolution of pheromone blends that are attractive to potential partners. Females may evolve preferences for specific pheromone profiles, while males evolve to produce signals that match these preferences, leading to a co-evolutionary arms race. While the role of natural selection on pheromone communication is less extensively documented in the provided context compared to sexual selection, it could potentially influence the detectability or stability of the signal in the environment, or interactions with predators and competitors. The specific blend and quantity of this compound within a pheromone signal are thus subject to selective pressures that favor individuals with more effective communication strategies for reproduction.

Broader Applications in Bioactive Compound Discovery and Bio-inspired Design

The identification and characterization of naturally occurring bioactive compounds like this compound serve as a foundation for broader applications in chemical research and bio-inspired design. Understanding the ecological functions and molecular interactions of such compounds can inspire the discovery and synthesis of novel substances with potential applications beyond pest management. The principles governing the biosynthesis, reception, and biological effects of insect semiochemicals can inform the design of new signaling molecules, attractants, repellents, or other biologically active agents. While the primary focus of research on this compound has been in insect chemical ecology and pest control, the knowledge gained contributes to the wider field of discovering and utilizing natural product chemistry for various scientific and technological advancements.

Q & A

Q. How can researchers ensure high stereochemical purity during the synthesis of this compound?

- Methodology : Employ asymmetric synthesis techniques, such as Sharpless epoxidation or Wittig reactions with chiral catalysts, to favor the (E)-isomer. Monitor reaction kinetics and optimize temperature/pH to minimize isomerization. Purify via column chromatography using silica gel or reverse-phase HPLC .

- Validation : Compare synthesized product spectra with commercial standards (if available) and calculate enantiomeric excess (EE) using chiral stationary phases in GC or HPLC .

Q. What standardized protocols exist for quantifying this compound in complex biological matrices?

- Methodology : Develop a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) protocol followed by GC-MS or LC-MS/MS. Validate with spike-and-recovery experiments to assess limits of detection (LOD) and quantification (LOQ).

- Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument variability .

Advanced Research Questions

Q. What molecular dynamics (MD) parameters best predict the binding interactions of this compound with proteins like MMP-9, as observed in docking studies?

- Methodology : Perform docking simulations (e.g., AutoDock Vina) using grid box dimensions centered at x=34.394, y=-44.313, z=37.396 (40×40×40 Å) to replicate published binding pockets . Run MD simulations (NAMD/GROMACS) with explicit solvent models to assess stability of hydrophobic interactions (e.g., Lys452, Asp418) over 100+ ns trajectories.

- Validation : Compare binding free energies (ΔG) calculated via MM/PBSA with experimental values (-3.6 kcal/mol) .

Q. How do contradictory findings in this compound’s binding affinity across studies arise, and what statistical approaches resolve them?

- Methodology : Conduct meta-analysis of binding energy datasets to identify outliers. Apply ANOVA or Bayesian hierarchical models to assess variability due to experimental conditions (e.g., pH, ionic strength). Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters independently .

- Case Study : Inconsistent hydrogen bonding reports (e.g., absence in this compound vs. Citronellal’s Arg399 interaction) may stem from protonation state differences; use constant-pH MD simulations to clarify .

Q. What in vivo experimental designs are appropriate for studying this compound’s bioactivity while controlling for volatility and degradation?

- Methodology : Use encapsulation techniques (liposomes/nanoparticles) to stabilize this compound in biological assays. For animal studies, employ controlled-release formulations and monitor plasma levels via LC-MS. Include negative controls (vehicle-only) and positive controls (e.g., Batimastat) .

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal welfare and data transparency, ensuring raw data (e.g., chromatograms, dose-response curves) are archived .

Q. How can researchers reconcile open-data mandates with proprietary constraints when publishing this compound datasets?

- Methodology : Share processed data (binding energies, spectral peaks) in public repositories (e.g., Zenodo) under CC-BY licenses, while withholding raw synthesis protocols if IP-protected. Use de-identified metadata and cite GDPR/IRB approvals for clinical data .

Guidance for Contradiction Analysis

- Step 1 : Replicate experiments under identical conditions (pH, temperature, solvent).

- Step 2 : Perform sensitivity analysis (e.g., Monte Carlo simulations) to quantify uncertainty in docking parameters.

- Step 3 : Cross-validate with orthogonal techniques (e.g., surface plasmon resonance for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.